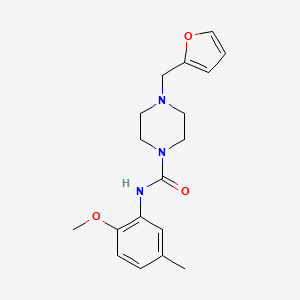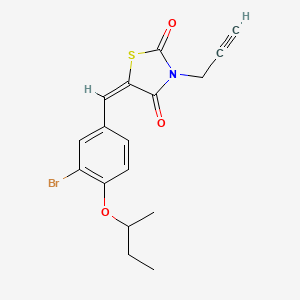![molecular formula C17H18ClN3O2 B5460217 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5460217.png)
3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). In
作用机制
The mechanism of action of 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide involves the inhibition of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of various cellular processes, including protein degradation, DNA repair, and cell cycle progression. NAE activates NEDD8 by forming a covalent bond between the C-terminal glycine of NEDD8 and the catalytic cysteine of NAE. MLN4924 inhibits this process by binding to the NAE active site, which prevents the formation of the NEDD8-NAE complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide are primarily related to the inhibition of NAE and the subsequent accumulation of NEDD8-conjugated proteins. This accumulation leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In neurodegenerative diseases, the accumulation of NEDD8-conjugated proteins may also have a protective effect on neurons, preventing their degeneration. Additionally, MLN4924 has been shown to have antiviral activity against influenza and HIV, although the exact mechanism of action is still being investigated.
实验室实验的优点和局限性
One advantage of using 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide in lab experiments is its specificity for NAE inhibition, which makes it a valuable tool for studying the role of NEDD8 in various cellular processes. However, one limitation is that the compound is relatively unstable and has a short half-life, which may make it difficult to use in certain experiments. Additionally, MLN4924 has been shown to have off-target effects on other enzymes, which may complicate data interpretation.
未来方向
There are several future directions for research involving 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide. One area of interest is the development of more stable analogs of MLN4924 that can be used in a wider range of experiments. Additionally, further investigation into the antiviral activity of MLN4924 may lead to the development of new therapies for viral infections. Finally, the role of NEDD8 in neurodegenerative diseases is still not fully understood, and more research is needed to determine whether NAE inhibitors like MLN4924 have potential therapeutic applications in these diseases.
合成方法
The synthesis of 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide involves several steps. The first step is the synthesis of 3-chloroisoxazole-5-carboxylic acid, which is then reacted with 2,3-dimethylindole to form 3-(2,3-dimethyl-1H-indol-5-yl)isoxazole-5-carboxylic acid. This intermediate is then converted to the final product, 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide, through a series of reactions involving coupling, deprotection, and purification steps.
科学研究应用
3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide has been found to have potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, MLN4924 has been shown to inhibit the activity of NAE, which is involved in the regulation of cell cycle progression and DNA damage response. This inhibition leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in cell cycle arrest and apoptosis. MLN4924 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as viral infections such as influenza and HIV.
属性
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-10-11(2)20-15-5-3-12(7-14(10)15)9-19-17(22)6-4-13-8-16(18)21-23-13/h3,5,7-8,20H,4,6,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMBOLMADQMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCC3=CC(=NO3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5460138.png)


![N-(4-ethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5460163.png)
![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5460180.png)
![2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B5460181.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5460184.png)
![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B5460190.png)
![2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5460195.png)
![4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5460202.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5460205.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)